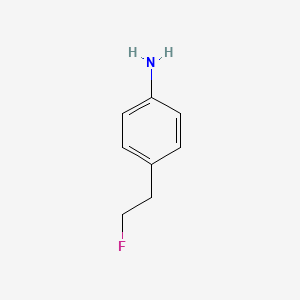

4-(2-fluoroethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFJEDYCQWECQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Fluoroethyl Aniline and Its Derivatives

Established Synthetic Pathways for the 4-(2-Fluoroethyl)aniline Core Structure

Several reliable methods have been developed for the synthesis of the this compound core structure. These pathways often involve reductive amination, halogenation followed by fluorination, or multi-step syntheses from readily available precursors.

Reductive Amination Routes Incorporating Fluoroethyl Moieties

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org In the context of this compound synthesis, this can involve the reaction of a suitable aniline (B41778) derivative with a fluoroethyl-containing carbonyl compound or the reaction of an amine with a carbonyl compound followed by reduction. A common approach is a one-pot reaction where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent. youtube.com

The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the loss of a water molecule to form an imine, which is then reduced to the final amine product. wikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride being a popular choice for one-pot procedures due to its selectivity for reducing the imine in the presence of the carbonyl starting material. youtube.com Catalytic systems, such as [RuCl2(p-cymene)]2/Ph2SiH2, have also been shown to be efficient for the reductive amination of aldehydes with anilines. organic-chemistry.org

Bromination and Subsequent Fluorination Strategies from Anilines

Another common strategy involves the bromination of an aniline derivative, followed by a nucleophilic fluorination reaction. The classic electrophilic bromination of anilines typically leads to ortho- and para-substituted products. nih.gov However, palladium-catalyzed meta-C–H bromination has been developed to overcome this selectivity issue. researchgate.netrsc.org

For the synthesis of 4-bromo-2-fluoroaniline, a key intermediate, 2-fluoroaniline can be halogenated with a halogenating agent in the presence of a quaternary ammonium halide. google.com The resulting 4-halo-2-fluoroaniline hydrohalide salt is then neutralized. google.com The subsequent fluorination step can be achieved using various fluorinating agents.

Multi-Step Approaches from Precursors like 2-(4-aminophenyl)ethanol (B86761)

Multi-step synthetic routes starting from readily available precursors like 2-(4-aminophenyl)ethanol offer another viable pathway. chemicalkland.com A synthesis of 2-(4-aminophenyl)ethanol can be achieved through the reduction of 2-(4-nitrophenyl)ethanol. guidechem.com This precursor can then undergo a series of reactions to introduce the fluoroethyl group. One such method involves treating 2-(4-aminophenyl)ethanol with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield a brominated intermediate. guidechem.com

Regioselective Fluorination Techniques in the Synthesis of this compound Analogs

The synthesis of analogs of this compound often requires precise control over the position of the fluorine atom. Regioselective fluorination techniques are therefore of paramount importance.

Direct Hydroxyl-to-Fluorine Conversion Methodologies (e.g., utilizing DAST)

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the conversion of hydroxyl groups to fluorine atoms. wikipedia.org This reaction proceeds through the attack of the hydroxyl group on the sulfur atom of DAST, leading to an alkoxyaminosulfur difluoride intermediate. wikipedia.org Subsequent nucleophilic attack by fluoride (B91410) results in the desired fluoroalkane. While this method is generally effective, the potential for carbocationic rearrangements should be considered, as this can affect the regioselectivity of the fluorination. wikipedia.org DAST and the more thermally stable Deoxofluor are effective for the fluorination of primary, secondary, tertiary, allylic, and benzylic alcohols. sci-hub.sescilit.com

Nucleophilic Substitution Reactions with [18F]Fluoride Ion on Activated Precursors (e.g., tosylates)

For the synthesis of radiolabeled analogs, particularly for applications in Positron Emission Tomography (PET), nucleophilic substitution with the [18F]fluoride ion is a critical technique. This method typically involves the reaction of [18F]fluoride with a precursor containing a good leaving group, such as a tosylate. wustl.edumeduniwien.ac.at

The synthesis of the tosylate precursor is a key step. For example, a precursor for an [18F]fluorobenzothiazole was prepared by the alkylation of an N-Boc-protected aminophenyl benzothiazole with ethylene bis-tosylate. meduniwien.ac.at The subsequent nucleophilic substitution with [18F]tetra-n-butylammonium fluoride ([18F]TBAF) introduces the [18F]fluoroethyl group. meduniwien.ac.at The efficiency of this radiofluorination can be influenced by factors such as the need for azeotropic drying of the [18F]fluoride to enhance its nucleophilicity. wustl.edu The use of [18F]tosyl fluoride as a versatile [18F]fluoride source has been explored to bypass this drying step. wustl.edu

Optimization of Fluorination Conditions for Enhanced Radiochemical Yields

The successful synthesis of radiolabeled compounds, particularly those incorporating the short-lived fluorine-18 (B77423) (¹⁸F) isotope, is critically dependent on the optimization of fluorination conditions to maximize radiochemical yields (RCY). For precursors of this compound, this typically involves nucleophilic substitution reactions where a leaving group is displaced by the [¹⁸F]fluoride ion. Key parameters that are systematically varied to enhance yields include the choice of solvent, reaction temperature, the nature of the leaving group, and the phase-transfer catalyst system. nih.govresearchgate.net

A crucial element for successful ¹⁸F-labeling is the use of a suitable cation/polyether couple, such as potassium/Kryptofix 2.2.2 (K₂₂₂), which complexes the cation, leaving a highly reactive, "naked" [¹⁸F]fluoride anion in a dipolar aprotic solvent. nih.govresearchgate.net The choice of solvent is dictated by the reaction temperature and the stability of the precursor. For highly reactive leaving groups like tosylates, moderate temperatures (room temperature to 100°C) are often sufficient, allowing for short reaction times of up to 15 minutes. nih.gov For aromatic fluorinations, higher temperatures are generally required. The displacement of a trimethylammonium group can be achieved at 100–110°C in acetonitrile (B52724), while the substitution of a nitro group often necessitates temperatures of 120–180°C in higher-boiling solvents like DMF or DMSO. nih.gov

The optimization process involves a careful balance of these factors to achieve high incorporation of the [¹⁸F]fluoride while minimizing side reactions. For instance, in the synthesis of [¹⁸F]flumazenil, optimal incorporation was achieved by reacting the nitro-precursor at 160°C for 5 minutes in DMF, yielding a 40±5% incorporation yield. researchgate.net The addition of radical scavengers like TEMPO has also been shown to significantly increase labeling yields in certain cases by preventing the decomposition of precursors before fluorination is complete. nih.gov

Table 1: Influence of Reaction Parameters on Aromatic Radiofluorination Yields

| Parameter | Condition 1 | Condition 2 | Effect on Radiochemical Yield (RCY) | Source |

|---|---|---|---|---|

| Leaving Group | Trimethylammonium (⁺NMe₃) | Nitro (NO₂) | ⁺NMe₃ allows for lower temperatures and generally higher efficiency. nih.gov | nih.gov |

| Temperature | 100–110 °C | 120–180 °C | Higher temperatures are needed for less reactive leaving groups like NO₂. nih.gov | nih.gov |

| Solvent | Acetonitrile (MeCN) | DMSO or DMF | MeCN is suitable for lower temperatures; DMSO/DMF are required for higher temperatures. nih.gov | nih.gov |

| Catalyst System | K₂CO₃ / Kryptofix 2.2.2 | Cesium Carbonate | An effective cation/polyether system is essential to provide a reactive [¹⁸F]fluoride. nih.govresearchgate.net | nih.govresearchgate.net |

| Reaction Time | 5 min | > 15 min | Shorter times are often sufficient for aliphatic substitutions and optimized aromatic reactions. nih.govresearchgate.net | nih.govresearchgate.net |

Amine Functionalization and Derivatization Strategies

N-alkylation is a fundamental strategy for synthesizing nitrogen-containing compounds, and the introduction of a fluoroethyl group onto the aniline nitrogen of a molecule can significantly alter its biological properties. nih.gov Fluoroethylating agents such as 2-fluoroethyl tosylate ([¹⁸F]FEtOTs) and the corresponding bromides are highly effective reagents for this purpose. nih.gov [¹⁸F]FEtOTs is a widely used ¹⁸F-fluoroalkylating agent due to its high reactivity with nucleophilic substrates like the amine group of anilines, good stability, and relatively low volatility compared to other building blocks. nih.gov

The synthesis of N-(2-fluoroethyl)anilines typically proceeds via a nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile, displacing the tosylate or bromide leaving group from the fluoroethylating agent. The reaction is generally carried out in the presence of a base to deprotonate the aniline and enhance its nucleophilicity. The synthesis of the [¹⁸F]FEtOTs reagent itself involves the nucleophilic ¹⁸F-substitution on a 1,2-ethylene ditosylate precursor. nih.gov This two-step approach, where the fluoroethylating agent is first prepared and then reacted with the aniline, is a common and reliable method for introducing the fluoroethyl moiety.

The aniline scaffold is a versatile building block in the synthesis of complex molecules, including many pharmaceuticals and bioactive compounds. researchgate.netnih.govuva.nl The amino group can direct further substitutions on the aromatic ring or participate directly in bond-forming reactions. Modern synthetic organic chemistry offers a variety of cross-coupling reactions that utilize aniline derivatives to construct intricate molecular architectures. uva.nl

One powerful strategy is the direct functionalization of C-H bonds. For example, palladium catalysis with specialized S,O-ligands has enabled the para-selective C-H olefination of aniline derivatives. uva.nl This method allows for the direct attachment of olefin groups to the aniline ring under mild conditions, providing an efficient alternative to traditional multi-step syntheses. uva.nl Another advanced approach involves the stereospecific, transition-metal-free coupling of alkylboronic esters with lithiated aryl hydrazines. nih.gov This reaction proceeds through a 1,2-metalate rearrangement to form a C(sp³)–C(sp²) bond, effectively coupling an alkyl group to the aniline precursor with high enantiospecificity, a desirable feature for creating chiral aniline derivatives. nih.gov These methods highlight the utility of the aniline core in assembling complex target molecules with high efficiency and selectivity. researchgate.netuva.nl

Methodological Advancements in Reaction Optimization and Product Isolation

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its derivatives. Temperature is a critical variable; for instance, nucleophilic aromatic substitutions to introduce fluorine may require high temperatures (120–180°C) when using nitro leaving groups, while aliphatic substitutions with tosylate precursors can proceed efficiently at more moderate temperatures (e.g., 100°C). nih.govnih.gov Halogen-exchange reactions to produce fluorinated aromatics can demand even more vigorous conditions, with temperatures reaching 180–250°C. researchgate.net

The choice of solvent system is equally important. Aprotic polar solvents such as DMSO, DMF, and acetonitrile are commonly used. nih.govresearchgate.net Acetonitrile is often employed in closed reactor systems for reactions involving sensitive precursors like trimethylammonium salts, while the higher boiling points of DMSO and DMF make them suitable for high-temperature reactions. nih.gov The synthesis of the fluoroethylating agent [¹⁸F]FEtOTs is typically performed via azeotropic distillation in acetonitrile at 100°C to ensure an anhydrous environment, which is crucial for the reactivity of the [¹⁸F]fluoride. nih.gov The precise control of these parameters—temperature, solvent, and pressure (in a sealed system)—is essential for maximizing product yield and minimizing the formation of impurities. nih.govnih.gov

Table 2: Examples of Controlled Conditions in Fluoroaniline Synthesis

| Reaction Type | Precursor/Reactant | Solvent | Temperature | Key Outcome | Source |

|---|---|---|---|---|---|

| Aromatic Radiofluorination | Nitro-substituted arene | DMSO / DMF | 120–180 °C | Substitution of NO₂ with ¹⁸F. nih.gov | nih.gov |

| Aliphatic Radiofluorination | 1,2-ethylene ditosylate | Acetonitrile | 100–130 °C | Synthesis of [¹⁸F]FEtOTs. nih.gov | nih.gov |

| N-Alkylation | Aniline and Alcohol | Not specified | > 100 °C | Amine synthesis via thermal catalysis. nih.gov | nih.gov |

| Halogen Exchange | 2,4-dichloronitrobenzene | DMSO / DMF | 180–250 °C | Introduction of fluorine, though often with low selectivity. researchgate.net | researchgate.net |

Following the synthesis, the isolation and purification of the target compound are critical steps to ensure high purity, which is especially important for radiopharmaceuticals and materials used in complex syntheses. Advanced chromatographic techniques are indispensable for this purpose. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a standard method for the purification of radiolabeled products. researchgate.net It offers high resolution to separate the desired radiotracer from unreacted precursors, reagents, and radioactive side-products. researchgate.netnih.gov For example, the purity and identity of the fluoroalkylating agent [¹⁸F]FEtOTs and its side-products are routinely confirmed through HPLC analysis. nih.gov

For larger-scale, non-radioactive syntheses, flash chromatography is a widely used technique for the purification of intermediates and final products. It allows for rapid and efficient separation of compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase. The combination of these advanced purification methods ensures that derivatives of this compound can be isolated with the high degree of purity required for subsequent applications.

Chemical Reactivity and Derivatization Studies of 4 2 Fluoroethyl Aniline

Reactivity Profiles of the Fluoroethyl Substituent

The 2-fluoroethyl group attached to the aniline (B41778) ring is a saturated alkyl chain containing a carbon-fluorine bond. Its reactivity is largely dictated by the properties of this bond and the adjacent C-H bonds.

The fluorine atom on the ethyl side chain of 4-(2-fluoroethyl)aniline is generally resistant to nucleophilic displacement reactions. The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, fluoride (B91410) is a poor leaving group. Unlike other haloalkanes where the halogen can be readily displaced by a nucleophile, the C-F bond in the fluoroethyl group requires harsh conditions or specialized reagents to undergo substitution. This low reactivity is a key characteristic of fluoroalkanes and makes the fluoroethyl group a stable substituent under typical nucleophilic substitution conditions. In contrast to haloarenes, where the halogen is directly attached to the aromatic ring and resonance effects further inhibit substitution, the unreactivity here is primarily due to the inherent strength of the C-F bond.

The fluoroethyl substituent, being a saturated alkyl group, is not susceptible to electrophilic addition reactions, which are characteristic of unsaturated systems like alkenes and alkynes.

Radical processes involving the fluoroethyl group are also not commonly observed under standard laboratory conditions. While benzylic C-H bonds (those directly adjacent to an aromatic ring) can be susceptible to radical abstraction, the C-H bonds in the fluoroethyl group of this molecule are one carbon removed from the ring and thus less activated. The high strength of the C-F bond also makes radical abstraction of the fluorine atom energetically unfavorable. Therefore, radical reactions are not a typical pathway for the derivatization of the fluoroethyl side chain of this compound.

Aromatic Reactivity of the Aniline Moiety

The aniline portion of the molecule is an electron-rich aromatic system, making it highly reactive towards a variety of transformations, particularly those involving the aromatic ring and the primary amine group.

The primary amine (-NH₂) group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. ucalgary.ca It strongly donates electron density into the phenyl ring through resonance, increasing the ring's nucleophilicity. This activation is directed primarily to the ortho and para positions relative to the amine. The 2-fluoroethyl group, due to the electronegativity of fluorine, exerts a weak electron-withdrawing inductive effect, which slightly deactivates the ring. However, the strong activating effect of the amine group overwhelmingly dominates, making the molecule highly reactive towards electrophiles at the positions ortho and para to the -NH₂ group. chemistrysteps.com

A significant consideration in EAS reactions of anilines is the acidic conditions often employed for reactions like nitration and sulfonation. ucalgary.ca In the presence of strong acids, the basic amine group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its positive charge and powerful electron-withdrawing inductive effect. This can lead to mixtures of products and reduced reaction rates. To circumvent this, the amine group is often protected, for example, by acylation to form an amide. The resulting acetanilide (B955) is still an ortho-, para-director but is less activating than the free amine, which can help control reactions and prevent polysubstitution. ucalgary.ca

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Product(s) | Notes |

|---|---|---|---|

| Bromination | Br₂ in a non-polar solvent | 2,6-Dibromo-4-(2-fluoroethyl)aniline | The high activation by the -NH₂ group often leads to polysubstitution. |

| Nitration | HNO₃, H₂SO₄ | Mixture of meta and para nitro products | Protonation of the amine leads to the formation of the meta-directing anilinium ion. |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-(2-fluoroethyl)benzenesulfonic acid | The reaction is reversible and can be influenced by temperature and acid concentration. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Generally not successful | The Lewis acid catalyst complexes with the basic amine group, deactivating the ring. chemistrysteps.com |

The primary aromatic amine group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). slideshare.netresearchgate.net This process is known as diazotization.

The resulting 4-(2-fluoroethyl)benzenediazonium salt is a highly versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. This allows for the introduction of substituents onto the aromatic ring that are not easily accessible through direct electrophilic substitution. Furthermore, diazonium salts can act as electrophiles themselves, reacting with activated aromatic compounds like phenols or other anilines in azo coupling reactions to form brightly colored azo compounds. icrc.ac.irorganic-chemistry.org

Table 2: Representative Transformations of 4-(2-fluoroethyl)benzenediazonium Chloride

| Reaction Type | Reagent(s) | Resulting Substituent |

|---|---|---|

| Sandmeyer | CuCl / HCl | -Cl |

| Sandmeyer | CuBr / HBr | -Br |

| Sandmeyer | CuCN / KCN | -CN |

| Schiemann | HBF₄, heat | -F |

| Gattermann | Cu powder, HBr | -Br |

| Hydrolysis | H₂O, heat | -OH |

| Iodination | KI | -I |

| Azo Coupling | Phenol (B47542) | -N=N-C₆H₄-OH |

The primary amine functionality of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. redalyc.orgmasterorganicchemistry.com This reaction typically occurs under mild, often acid-catalyzed, conditions and involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. organic-chemistry.orgunesp.br

The formation of an imine converts the primary amine into a C=N double bond, which can be a key structural motif in various larger molecules. The reaction is generally reversible and can be driven to completion by removing the water that is formed.

Table 3: Condensation of this compound with Carbonyl Compounds

| Carbonyl Compound | Catalyst | Product (Imine) |

|---|---|---|

| Benzaldehyde | Acetic acid | N-Benzylidene-4-(2-fluoroethyl)aniline |

| Acetone | H⁺ | N-(Propan-2-ylidene)-4-(2-fluoroethyl)aniline |

| Cyclohexanone | p-Toluenesulfonic acid | N-Cyclohexylidene-4-(2-fluoroethyl)aniline |

Advanced Spectroscopic Characterization and Analytical Validation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the atomic arrangement within a molecule. By probing the magnetic properties of atomic nuclei, NMR allows for the mapping of proton and carbon frameworks, as well as the direct observation of fluorine atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

Proton NMR (¹H NMR) spectroscopy of 4-(2-fluoroethyl)aniline, conducted in a deuterated chloroform (B151607) (CDCl₃) solvent, reveals distinct signals corresponding to the different proton environments within the molecule. The aromatic protons present as two distinct multiplets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbon adjacent to the nitrogen (Ha) and the protons on the carbon adjacent to the fluorine (Hb) of the fluoroethyl group also show characteristic splitting patterns due to coupling with each other and with the fluorine atom.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The integration of these signals confirms the number of protons in each unique environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic (2H) | 7.03 | d | 8.4 |

| Aromatic (2H) | 6.66 | d | 8.4 |

| -CH₂-F (2H) | 4.61 | dt | 47.4, 6.9 |

| -CH₂-Ar (2H) | 2.96 | dt | 21.5, 6.9 |

d: doublet, t: triplet, dt: doublet of triplets, br s: broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. The spectrum, also recorded in CDCl₃, displays distinct signals for each unique carbon atom in the molecule. The presence of the fluorine atom induces characteristic splitting of the signals for the adjacent carbon atoms, providing further structural confirmation.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C-NH₂ | 144.9 |

| C-CH₂ | 129.8 |

| CH (aromatic) | 129.4 |

| CH (aromatic) | 115.3 |

| C-F | 83.4 (d, J = 168.9 Hz) |

d: doublet

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroethyl Group Probing

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for generating intact molecular ions of polar molecules like anilines. In the positive ion mode, this compound is expected to be readily protonated to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound plus the mass of a proton. The molecular formula of this compound is C₈H₁₀FN, which gives a molecular weight of approximately 139.17 g/mol . Therefore, the expected m/z for the [M+H]⁺ ion would be approximately 140.18.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For the [M+H]⁺ ion of this compound (C₈H₁₁FN⁺), the calculated exact mass is 140.0870. An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the assigned molecular formula. While specific HRMS data for this compound was not found in the searched literature, this technique is a standard method for the definitive confirmation of a compound's elemental composition.

Chromatographic Methodologies for Research Purity Assessment

The comprehensive purity assessment of "this compound" involves distinct chromatographic strategies to separate and quantify the target compound from potential impurities, including starting materials, byproducts, and volatile residues.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the chemical purity of "this compound" and the radiochemical purity of its radiolabeled analogues. The technique's high resolution and sensitivity allow for the separation of structurally similar compounds.

For non-radioactive "this compound," a reversed-phase HPLC (RP-HPLC) method is typically employed. Such a method separates compounds based on their hydrophobicity. While specific validated methods for "this compound" are not extensively published, methodology can be adapted from validated procedures for structurally similar compounds, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a well-known PET radiotracer derived from a related precursor. nih.gov

A typical HPLC system for purity analysis would consist of a C18 stationary phase, which is a non-polar column that retains compounds based on hydrophobic interactions. The mobile phase would likely be a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like ethanol (B145695) or acetonitrile (B52724). nih.gov Detection is commonly achieved using a photo-diode array (PDA) detector, which can monitor absorbance across a range of UV wavelengths, with a specific wavelength (e.g., 220 nm) chosen for quantification. nih.gov

When analyzing radiolabeled derivatives, the HPLC system is equipped with an additional in-line radiation detector (e.g., a single-channel, high-sensitivity radiation detector) placed in series after the UV detector. nih.gov This setup allows for the simultaneous generation of two chromatograms: a UV chromatogram for identifying and quantifying all chemical components and a radio-chromatogram that detects only the radioactive species. By comparing the retention times of the peaks in both chromatograms, the radiochemical identity and purity of the target radiolabeled compound can be unequivocally determined. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of "this compound" and its Derivatives

| Parameter | Condition | Purpose |

| Column | Phenomenex Gemini C18 (or equivalent) | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Isocratic eluent of 7% ethanol and 93% 50 mM potassium phosphate (B84403) buffer (pH 6.9) | Controls the elution and separation of compounds. nih.gov |

| Flow Rate | 1.0 mL/min | Ensures consistent retention times and peak shapes. nih.gov |

| Injection Volume | 10 µL | Standardized volume for quantitative analysis. nih.gov |

| UV Detector | Photo-Diode Array (PDA) at 220 nm | Detects and quantifies chemical compounds with UV absorbance. nih.gov |

| Radiation Detector | In-line radio-detector | Specifically detects and quantifies radiolabeled compounds. |

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile impurities that may be present in a sample of "this compound." These impurities can include residual solvents from the synthesis and purification process or unreacted volatile starting materials. Given that many aniline (B41778) derivatives can exhibit erratic responses, careful column maintenance and frequent calibration are often necessary.

The analytical approach typically involves GC coupled with a Flame Ionization Detector (FID) for general hydrocarbon detection or a more selective detector like a Nitrogen-Phosphorus Detector (NPD), which offers enhanced sensitivity for nitrogen-containing compounds like anilines. epa.gov For definitive identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is the gold standard, providing mass-to-charge ratio data that can elucidate the chemical structure of the impurity. thermofisher.comnih.govnih.gov

The sample is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The column's stationary phase interacts differently with various components, leading to their separation based on factors like boiling point and polarity.

Potential volatile impurities in "this compound" could include solvents used in its synthesis, such as toluene (B28343) or methanol, and precursors or related byproducts. A typical GC method would involve a temperature program where the column oven temperature is gradually increased to elute compounds with a wide range of boiling points.

Table 2: Representative GC Parameters for Volatile Impurity Analysis

| Parameter | Condition | Purpose |

| Column | Capillary column (e.g., AT-210 or equivalent) | Provides high-resolution separation of volatile components. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification and quantification. thermofisher.comnih.gov |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial temp 50°C, ramped to 230°C | Separates components based on their boiling points and column interactions. |

Radiochemical Purity and Molar Activity Determination for Radiolabeled Derivatives

When "this compound" is used as a precursor for synthesizing [18F]-labeled radiotracers for Positron Emission Tomography (PET), several additional quality control measures are critical. These focus on the radioactive properties of the final product.

The radiochemical yield (RCY) is a crucial metric in radiosynthesis, representing the efficiency of the radiolabeling reaction. It is defined as the percentage of the initial radioactivity from the radionuclide (e.g., [18F]fluoride) that is incorporated into the final, purified radiotracer product. Yields are often reported as "decay-corrected," which mathematically compensates for the physical decay of the radioisotope during the synthesis and purification time, providing a standardized measure of the reaction's chemical efficiency.

For PET radiotracers derived from aniline precursors, such as [18F]FET, non-decay-corrected radiochemical yields are often reported in the range of 20-30%. nih.gov Factors influencing the RCY include the efficiency of the [18F]fluoride incorporation, the stability of the precursor, and the effectiveness of the purification steps. Optimizing reaction conditions such as temperature, reaction time, and precursor concentration is key to maximizing the radiochemical yield, which is essential for producing sufficient quantities of the radiotracer for research or clinical use.

Radiochemical purity (RCP) is the proportion of the total radioactivity in the sample that is present in the desired chemical form. nih.gov It is a critical quality attribute, as radiochemical impurities can lead to poor imaging quality or incorrect biological interpretation.

The gold standard for determining RCP is radio-HPLC, as described in section 4.3.1. nih.gov The radio-chromatogram provides a profile of all radioactive species in the sample. The area of the peak corresponding to the desired radiotracer is compared to the total area of all radioactive peaks to calculate the RCP. For human use, the RCP of a radiopharmaceutical must typically be greater than 95%.

Another important parameter is molar activity (MA), which is the amount of radioactivity per mole of the compound (both labeled and unlabeled). It is usually expressed in units of Gigabecquerels per micromole (GBq/µmol). High molar activity is crucial for PET imaging to ensure that a sufficient radioactive signal can be obtained by administering a mass of the compound that is low enough to avoid any pharmacological effects. The molar activity for [18F]FET, for instance, has been reported to be in the range of 593 ± 284 GBq/µmol, demonstrating the high specific incorporation of the [18F]fluoride. nih.gov

Research Applications of 4 2 Fluoroethyl Aniline in Specialized Chemical Fields Excluding Clinical Human Trials

Radiochemistry and Development of Positron Emission Tomography (PET) Radioligands

The development of novel PET radioligands is essential for the non-invasive study of biological processes in living organisms. The 4-(2-fluoroethyl)aniline moiety is a key component in the design of precursors for [18F]-labeling, enabling the synthesis of tracers for a variety of biological targets.

The successful radiosynthesis of a PET tracer heavily relies on the design of a suitable precursor molecule. For tracers incorporating a fluoroethyl group, precursors are typically designed to undergo a late-stage nucleophilic substitution reaction with [18F]fluoride. The synthesis strategy involves preparing a derivative of 4-(2-hydroxyethyl)aniline where the hydroxyl group is converted into a good leaving group, such as a tosylate, mesylate, or triflate. frontiersin.org

The synthesis route for these precursors often starts with a protected 4-aminophenylethanol. The amino group is protected to prevent side reactions, after which the hydroxyl group is reacted with an appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to form the tosylate leaving group. This creates a stable precursor molecule that can be purified and stored. Just before radiosynthesis, the protecting group on the aniline (B41778) nitrogen is removed to yield the final precursor, for example, 4-(2-tosyloxyethyl)aniline. This design ensures that the subsequent radiofluorination step is efficient and regioselective, targeting the ethyl side chain for labeling. mdpi.com An alternative approach involves synthesizing precursors with other leaving groups, like halides (bromo- or iodo-), on the ethyl chain to facilitate the nucleophilic substitution. smolecule.com

The introduction of fluorine-18 (B77423) onto the fluoroethyl group is most commonly achieved through nucleophilic substitution. frontiersin.org The process begins with the production of [18F]fluoride ions via proton irradiation of [18O]-enriched water in a cyclotron. nih.gov The aqueous [18F]fluoride is then activated by trapping it on an anion-exchange cartridge, followed by elution with a solution containing a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 (K222) complex, in an aprotic solvent like acetonitrile (B52724). nih.gov

The activated, anhydrous [18F]fluoride is then reacted with the synthesized precursor (e.g., a tosylate derivative of 4-(2-hydroxyethyl)aniline). The reaction mixture is heated to promote the nucleophilic displacement of the leaving group by the [18F]fluoride ion. mdpi.com This one-step labeling reaction yields the desired [18F]-fluoroethylated aniline derivative.

Following the reaction, the crude product is purified, typically using high-performance liquid chromatography (HPLC), to separate the final radiotracer from unreacted precursor and radioactive byproducts. mdpi.com This protocol has been successfully applied to produce a variety of [18F]-fluoroethylated tracers, including analogs of amino acids like O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), which are used to image amino acid transport in tumors. nih.govnih.gov The decay-corrected radiochemical yields for these types of syntheses can range from 5% to over 30%. frontiersin.orgnih.gov

Before a newly synthesized radioligand can be evaluated in living systems, its biological activity must be characterized in vitro. These assays confirm that the radiolabeled molecule retains high affinity and specificity for its intended biological target, such as a receptor, enzyme, or transporter.

Receptor binding assays are commonly performed using cell membranes or tissue homogenates that express the target of interest. In competitive binding assays, a constant concentration of the new radioligand is incubated with the biological sample in the presence of increasing concentrations of a known, non-radiolabeled competitor ligand. The ability of the competitor to displace the radioligand from the target is measured, allowing for the calculation of the radioligand's binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov

For instance, novel radioligands designed to target tau aggregates in Alzheimer's disease are evaluated using autoradiography on human brain tissue sections known to contain neurofibrillary tangles. nih.gov The binding pattern of the radioligand is compared with that of known tau-specific antibodies or other validated tracers to confirm specificity. Similarly, enzyme inhibition assays are used to determine if a radioligand can effectively block the activity of a target enzyme. These robust in vitro methods are crucial for validating a tracer's mechanism of action and ensuring it interacts specifically with its intended target before proceeding to more complex pre-clinical studies. nih.gov

| Assay Type | Purpose | Typical Sample | Key Parameters Measured | Example Application |

|---|---|---|---|---|

| Competitive Binding Assay | Determine binding affinity (Ki, IC50) of the radioligand for its target. | Cell membranes, tissue homogenates | Ki, IC50, Bmax | Assessing the affinity of a new dopamine (B1211576) receptor radioligand. nih.gov |

| Autoradiography | Visualize the distribution and specificity of radioligand binding in tissue sections. | Cryosectioned brain or tumor tissue | Binding density, anatomical localization | Confirming specific binding of a tracer to tau aggregates in Alzheimer's disease tissue. nih.gov |

| Enzyme Inhibition Assay | Measure the potency of a radioligand to inhibit a target enzyme's activity. | Purified enzyme, cell lysates | IC50 | Evaluating a tracer designed to inhibit monoamine oxidase B (MAO-B). nih.gov |

| Cellular Uptake Assay | Quantify the accumulation of the radioligand in cultured cells. | Live cancer cell lines (e.g., glioblastoma) | Percent uptake, time-course of accumulation | Comparing the uptake of new [18F]-fluoroethyl tyrosine analogs in tumor cells. nih.gov |

Following successful in vitro characterization, promising radiotracers are advanced to in vivo evaluation in small animal models, such as mice or rats. rug.nl These studies are critical for understanding the tracer's pharmacokinetics, biodistribution, metabolic stability, and its ability to visualize the target in a living organism.

Biodistribution studies involve injecting the radiotracer into animals and, at various time points, dissecting tissues and organs to measure the concentration of radioactivity. This provides quantitative data on where the tracer accumulates and how quickly it is cleared from the body, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.gov High uptake in the target tissue (e.g., a tumor xenograft) and low uptake in non-target tissues like muscle and bone are desirable characteristics.

Dynamic PET imaging is performed on animal models to visualize the tracer's behavior in real-time. For tumor imaging, mice are often implanted with human cancer cells (xenografts). After tracer injection, PET scans can reveal high uptake in the tumor, demonstrating the tracer's ability to detect the cancerous tissue. nih.govmdpi.com For example, studies with novel PSMA-targeting PET tracers in mice with LNCaP xenografts have shown high tumor uptake values ranging from 7-17% ID/g. nih.gov These pre-clinical imaging studies are essential for selecting the best tracer candidates for potential future clinical translation.

| Organ/Tissue | Uptake (%ID/g) |

|---|---|

| Tumor | 10.1 ± 0.42 |

| Blood | 1.55 ± 0.18 |

| Kidney | 2.10 ± 0.33 |

| Liver | 0.43 ± 0.04 |

| Muscle | 0.17 ± 0.02 |

Medicinal Chemistry Research and Chemical Biology Probe Development (Pre-Clinical / In Vitro Studies)

Beyond radiochemistry, the fluorinated aniline scaffold is a valuable building block in medicinal chemistry for the development of new therapeutic agents and chemical probes.

In drug discovery, the aniline moiety is a common structural motif found in many biologically active compounds. The introduction of fluorine into drug candidates can significantly modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to their target protein. manchester.ac.uk The this compound structure provides a fluorinated building block that can be incorporated into larger molecules through reactions targeting the aniline's amino group.

Researchers have synthesized series of 2-anilino triazolopyrimidines and 2-substituted aniline pyrimidine (B1678525) derivatives as potential anticancer agents. nih.govnih.gov In these studies, various substituted anilines are reacted with other heterocyclic cores to create a library of compounds. These compounds are then screened for their ability to inhibit specific biological targets, such as tubulin polymerization or protein kinases like Mer and c-Met. nih.govnih.gov The results of these screens provide structure-activity relationships (SAR), indicating that substituents on the aniline ring are critical for biological activity. For example, small alkyl groups at the para-position of the aniline ring have been shown to be optimal for the antiproliferative activity of certain tubulin inhibitors. nih.gov This highlights how fluorinated anilines like this compound can be used as strategic components in the rational design of new, more effective therapeutic agents. manchester.ac.uk

In Vitro Assessment of Biological Target Engagement and Functional Modulation (e.g., enzyme kinetics, cell-based assays)

In preclinical research, derivatives of this compound are subjected to a variety of in vitro assays to determine their interaction with biological targets and their effect on cellular functions. These assessments are crucial for understanding the mechanism of action and identifying potential therapeutic applications. Methodologies such as enzyme kinetics and cell-based assays provide quantitative data on the potency and efficacy of these compounds.

Enzyme Kinetics: Enzyme inhibition assays are fundamental in determining how a compound interacts with a specific enzyme. For aniline derivatives, these studies often measure the compound's ability to inhibit the activity of kinases, proteases, or other enzymes implicated in disease pathways. The data generated, such as the half-maximal inhibitory concentration (IC₅₀), indicates the compound's potency. For instance, in the development of kinase inhibitors, a compound derived from a substituted aniline might be tested against a panel of kinases to determine its selectivity and potency.

Cell-Based Assays: These assays provide a more biologically relevant context to evaluate a compound's activity. Derivatives of this compound could be evaluated for their anti-proliferative effects on cancer cell lines. nih.govmdpi.com For example, a common method is the CCK8 assay, which measures cell viability. mdpi.com The results from such assays, typically reported as IC₅₀ values, demonstrate the concentration of the compound required to inhibit cell growth by 50%. nih.gov Furthermore, cell-based assays can elucidate the mechanism of action, such as the induction of apoptosis or cell cycle arrest. mdpi.com

Below is a representative data table illustrating the type of data generated from such in vitro assessments for hypothetical derivatives of this compound.

| Compound | Target Enzyme | Enzyme Inhibition IC₅₀ (nM) | Cancer Cell Line | Antiproliferative Activity IC₅₀ (µM) |

|---|---|---|---|---|

| Derivative A | Kinase X | 25.5 | HepG2 | 5.2 |

| Derivative B | Kinase Y | 150.2 | MDA-MB-231 | 12.8 |

| Derivative C | Protease Z | 85.7 | HCT116 | 9.1 |

Structure-Activity Relationship (SAR) Investigations for Optimized Molecular Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For aniline derivatives, SAR investigations explore the impact of substituents on the aniline ring and modifications of side chains. researchgate.netmdpi.com The insights gained from SAR studies guide the rational design of more potent and selective analogues.

The this compound scaffold possesses distinct features that are of interest in SAR studies:

The Aniline Moiety: The amino group provides a key interaction point for many biological targets and serves as a versatile chemical handle for further modification.

The Para-Substitution Pattern: Substitution at the para-position of the aniline ring can significantly influence the electronic properties and steric profile of the molecule, which in turn affects binding affinity to target proteins.

The 2-Fluoroethyl Group: The introduction of a fluorine atom can alter several properties of a molecule, including its metabolic stability, lipophilicity, and binding interactions. The fluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing target engagement. mdpi.com

SAR studies on related aniline analogues have demonstrated that the nature and position of substituents are critical for activity. nih.govnih.gov For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the pKa of the aniline nitrogen, affecting its interaction with biological targets. researchgate.net

The following table outlines hypothetical SAR data for a series of analogues based on the this compound scaffold, illustrating how modifications could influence inhibitory activity against a target kinase.

| Compound | Modification from this compound | Target Kinase IC₅₀ (nM) | Rationale for Change |

|---|---|---|---|

| Analog 1 | - | 150 | Parent Compound |

| Analog 2 | Replacement of -F with -OH on the ethyl group | 350 | Assess importance of fluorine for activity |

| Analog 3 | Addition of a chloro group at position 3 of the aniline ring | 75 | Investigate effect of additional halogen substitution |

| Analog 4 | Extension of ethyl chain to propyl | 200 | Evaluate impact of chain length on binding |

Advanced Organic Synthesis and Materials Science Research

Role as an Intermediate in Multi-Component and Cascade Reactions

This compound is a valuable building block in advanced organic synthesis, particularly in multi-component reactions (MCRs) and cascade reactions. These reactions are highly efficient processes that allow for the construction of complex molecules in a single step from three or more reactants, which is advantageous for creating libraries of compounds for screening. nih.gov

Multi-Component Reactions: Anilines are common components in several named MCRs, including:

The Doebner Reaction: This reaction involves an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.org A notable example is the synthesis of the drug Brequinar, which utilizes 4-fluoroaniline (B128567) in a Doebner reaction. mdpi.com Given this precedent, this compound is a suitable candidate for similar syntheses to produce novel quinoline (B57606) derivatives.

The Ugi and Passerini Reactions: These are isocyanide-based MCRs that frequently employ an amine component. mdpi.comnih.govbaranlab.orgresearchgate.net The Ugi four-component reaction, for instance, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to yield a dipeptide-like scaffold. nih.gov this compound could be used as the amine component to generate diverse and complex molecular architectures.

Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur in a single pot. Aniline derivatives can be used to initiate or participate in such cascades. For example, an aniline can be a key component in a cyclization-substitution cascade to form chromene structures. researchgate.net

The utility of this compound in these reactions stems from the reactivity of its primary amino group, which can readily form imines or participate in nucleophilic additions, initiating the reaction sequence.

Exploration in the Academic Synthesis of Specialized Dyes and Pigments

Aniline and its derivatives have historically been fundamental to the synthetic dye industry. unb.caresearchgate.net this compound can serve as a precursor in the synthesis of specialized azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are synthesized through a two-step process:

Diazotization: The primary aromatic amine, in this case, this compound, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. nih.govresearchgate.net

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. nih.govijirset.com This electrophilic aromatic substitution reaction forms the azo compound.

The specific color and properties of the resulting dye are determined by the molecular structure of both the diazonium salt precursor and the coupling component. The presence of the 2-fluoroethyl group in the final dye molecule could potentially influence its solubility, lightfastness, and thermal stability. A patent for fluorinated azo dyes suggests that the incorporation of fluorine can lead to pigments of high brightness. google.com

The table below illustrates potential azo dyes that could be synthesized from this compound.

| Starting Amine | Coupling Component | Resulting Azo Dye Structure | Expected Color Class |

|---|---|---|---|

| This compound | Phenol | (E)-4-((4-(2-fluoroethyl)phenyl)diazenyl)phenol | Yellow-Orange |

| This compound | N,N-Dimethylaniline | (E)-4-((4-(2-fluoroethyl)phenyl)diazenyl)-N,N-dimethylaniline | Yellow-Red |

| This compound | 2-Naphthol | (E)-1-((4-(2-fluoroethyl)phenyl)diazenyl)naphthalen-2-ol | Red-Brown |

Investigation in the Design of Novel Specialty Chemicals and Advanced Functional Materials

The unique properties of fluorinated organic compounds make them attractive for applications in materials science. This compound can be used as a monomer or a modifying agent in the synthesis of advanced functional materials.

Polyaniline Derivatives: Polyaniline is a well-known conducting polymer. science.gov By incorporating this compound into the polymer backbone, it is possible to create a new polymer with modified properties. The fluorine content could enhance the material's thermal stability, chemical resistance, and alter its electronic properties, making it suitable for applications in sensors, electronic devices, or anti-corrosion coatings.

Functional Surface Modification: Aniline derivatives can be used to modify the surfaces of materials to impart specific functionalities. For instance, Schiff base complexes derived from anilines have been used to treat cotton fabrics to provide UV protection and antimicrobial properties. mdpi.com this compound could be used to create novel surface coatings with enhanced hydrophobicity or oleophobicity due to the presence of the fluoroethyl group.

Synthesis of Heterocyclic Compounds: As a versatile intermediate, this compound is a valuable starting material for the synthesis of various heterocyclic compounds. These structures are often the core of specialty chemicals used in agrochemicals, pharmaceuticals, and electronics. science.gov The fluoroethyl substituent can be a key feature for tuning the biological activity or material properties of the final product.

Future Perspectives and Emerging Research Avenues for 4 2 Fluoroethyl Aniline

Development of Highly Efficient and Sustainable Synthetic Strategies for 4-(2-Fluoroethyl)aniline and its Advanced Intermediates

The future synthesis of this compound and its derivatives is increasingly geared towards "green" and sustainable methodologies that prioritize efficiency, safety, and minimal environmental impact. mdpi.comfrontiersin.org Current research trajectories focus on moving away from traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, towards more elegant and eco-friendly solutions.

Key areas of development include:

Bio-based Synthesis: A groundbreaking approach involves producing aniline (B41778) from plant-based biomass instead of petroleum-based feedstocks. covestro.com This process utilizes a specially engineered microorganism to convert industrial sugar into an intermediate, which is then chemically transformed into 100% bio-based aniline. covestro.com Adapting such bio-catalytic or chemo-catalytic routes to produce functionalized anilines like this compound could dramatically reduce the carbon footprint of its production.

Catalytic Innovations: The development of novel heterogeneous catalysts is crucial for creating more sustainable processes. diva-portal.org These catalysts, which are in a different phase from the reactants, allow for easier separation and recycling, reducing waste and cost. diva-portal.org For instance, methods for the reductive amination of biomass-derived furan (B31954) compounds to produce amines are being explored, which could inspire new routes to aniline derivatives. mdpi.com

Flow Chemistry and Process Intensification: Continuous flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety, and the potential for automation. Implementing flow chemistry for the synthesis of this compound could lead to higher yields, purity, and scalability while minimizing solvent usage and reaction times.

Energy-Efficient Methods: Techniques like microwave-assisted synthesis are gaining traction as they can dramatically shorten reaction times from hours to minutes, thereby conserving energy. mdpi.com

These advanced strategies aim to create a more economical and environmentally responsible life cycle for this compound and its valuable downstream products.

Integration of this compound into Advanced Catalytic Transformations, including C-H Functionalization

The aniline scaffold is a cornerstone in a multitude of catalytic reactions, and this compound is well-positioned to be integrated into state-of-the-art catalytic transformations. A particularly promising frontier is the direct functionalization of carbon-hydrogen (C-H) bonds, an atom-economical strategy that avoids the need for pre-functionalized starting materials. mdpi.com

Future research will likely focus on utilizing the inherent reactivity of the this compound core in reactions such as:

Ortho-C–H Functionalization: The amino group of the aniline can act as a directing group, guiding catalysts to selectively functionalize the C-H bonds at the ortho position (adjacent to the amine). researchgate.net Various transition metal catalysts, including those based on ruthenium, rhodium, and palladium, have been successfully employed for the C-H arylation, alkylation, and alkynylation of aniline derivatives. mdpi.comresearchgate.net Applying these methods to this compound could rapidly generate a library of complex derivatives with diverse functionalities.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to forge new chemical bonds. conicet.gov.ar This technology can be used for reactions like the trifluoromethylation or perfluoroalkylation of anilines, providing access to compounds with enhanced lipophilicity and metabolic stability. conicet.gov.ar The electron-rich nature of the this compound ring makes it an excellent candidate for such transformations.

Nucleophilic Catalysis: Aniline derivatives are effective nucleophilic catalysts for reactions like hydrazone formation, which is crucial in the field of dynamic combinatorial chemistry. rsc.org The electronic properties of this compound could be harnessed to modulate the efficiency and kinetics of these catalytic processes.

| Catalytic Method | Metal/Catalyst Type | Potential Transformation | Key Advantage |

|---|---|---|---|

| Directed C-H Arylation | Ruthenium (Ru) | Introduction of aryl groups at the ortho-position. | High regioselectivity and functional group tolerance. mdpi.comresearchgate.net |

| Directed C-H Alkylation | Nickel (Ni) | Formation of new C-C bonds with alkyl halides. | Use of more economical and earth-abundant metals. researchgate.net |

| Photoredox Perfluoroalkylation | Iridium (Ir) or Organic Dyes | Addition of perfluoroalkyl chains to the aromatic ring. | Mild reaction conditions using visible light. conicet.gov.ar |

| Directed C-H Alkynylation | Iridium (Ir) | Introduction of alkyne moieties. | Access to versatile building blocks for further chemistry. researchgate.net |

Expansion of this compound's Utility in Novel Chemical Biology Probes and Imaging Agents (non-clinical)

The development of sophisticated molecular tools is essential for unraveling complex biological processes. Chemical probes and imaging agents allow researchers to visualize and perturb biological systems with high precision. nih.gov The this compound structure is particularly attractive for these applications, especially in the realm of Positron Emission Tomography (PET) imaging.

PET Imaging Agents: The fluoroethyl group is a prime candidate for isotopic labeling with fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide with an ideal half-life for PET imaging. By incorporating [¹⁸F]-(2-fluoroethyl)aniline into larger molecules designed to bind to specific biological targets (e.g., enzymes or receptors), researchers can create highly sensitive and specific PET tracers. These tracers allow for the non-invasive visualization and quantification of biological processes in living systems, which is invaluable for preclinical research. researchgate.netnih.gov

Fluorescent Probes: The aniline moiety can be a component of fluorescent dyes. researchgate.net By designing molecules that undergo a change in their fluorescence properties upon interaction with a specific analyte or biological event, derivatives of this compound could be developed as sensors. For example, probes could be designed to detect specific enzymes, reactive oxygen species, or changes in the cellular microenvironment.

Target Engagement Probes: Labeled chemical probes are critical for confirming that a potential drug molecule directly binds to its intended target protein within a cellular context. nih.gov By attaching a reporter tag (such as a fluorophore or a radioisotope) to a molecule derived from this compound, researchers can directly measure target engagement and occupancy, providing crucial data for drug discovery programs. nih.gov

The development of these tools is strictly for non-clinical research purposes, aiming to enhance our fundamental understanding of biology and disease. nih.gov

Implementation of High-Throughput Screening and Automated Synthesis Methodologies

The discovery of new molecules with desired properties is often a numbers game, requiring the synthesis and testing of large libraries of compounds. High-throughput screening (HTS) and automated synthesis are transformative technologies that accelerate this process. nih.gov

Automated Synthesis: The synthesis of PET radiotracers, which often involves handling short-lived radioactive isotopes, is an ideal candidate for automation. nih.govnih.gov Robotic systems can perform the complex multi-step radiosynthesis of tracers derived from precursors like this compound with high precision and reproducibility, ensuring operator safety and consistent production yields. researchgate.netnih.gov This automation is critical for making novel imaging agents readily available for preclinical research.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands or even millions of compounds for a specific biological activity. ewadirect.com Libraries of compounds derived from this compound, generated through the advanced catalytic methods described earlier, could be screened against a wide array of biological targets to identify new lead compounds for drug discovery or novel chemical probes. nih.gov HTS is not limited to biological assays; it can also be used for materials discovery, screening for properties like fluorescence or catalytic activity.

The integration of these automated and high-throughput workflows will undoubtedly accelerate the pace of discovery and unlock the full potential of the this compound scaffold.

Synergistic Application of Computational and Experimental Approaches for Rational Molecular Design and Property Prediction

The traditional trial-and-error approach to chemical synthesis and discovery is increasingly being replaced by a more rational, design-driven process. This modern paradigm relies on the powerful synergy between computational modeling and experimental validation. mdpi.com

In Silico Property Prediction: Before a molecule is ever synthesized, computational tools can predict a wide range of its properties. Methods based on Density Functional Theory (DFT) can calculate electronic properties, molecular orbital energies (HOMO/LUMO), and chemical reactivity descriptors. nih.gov Other software can predict drug-likeness (e.g., adherence to Lipinski's Rule of Five), potential toxicity, and bioactivity scores. nih.gov Applying these in silico methods to virtual libraries of this compound derivatives allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources.

Rational Molecular Design: Computational modeling is instrumental in rational drug design. mdpi.com By using techniques like homology modeling to generate 3D structures of target proteins, scientists can perform molecular docking studies to predict how different derivatives of this compound will bind. plos.org This information provides critical insights into structure-activity relationships (SAR) and guides the design of new molecules with improved potency and selectivity. plos.org

Mechanism Elucidation: Computational chemistry is also a powerful tool for understanding reaction mechanisms. rsc.org For instance, DFT calculations can help elucidate the pathways of complex catalytic reactions involving this compound, providing insights that can be used to optimize reaction conditions and improve yields.

| Computational Method | Application | Predicted Property/Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Analysis | HOMO/LUMO energies, chemical hardness, electrophilicity index. nih.gov |

| Molecular Docking | Structure-Based Design | Binding affinity, orientation in a protein active site. plos.org |

| Homology Modeling | Protein Structure Prediction | 3D model of a target protein when no experimental structure exists. plos.org |

| ADMET Prediction | Drug-Likeness Assessment | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov |

By combining the predictive power of computational chemistry with targeted experimental synthesis and testing, researchers can navigate the vast chemical space with greater efficiency and precision, accelerating the development of new functional molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-fluoroethyl)aniline, and what critical parameters influence yield?

- Answer : The synthesis involves two key steps: (i) fluorination using diethylaminosulfur trifluoride (DAST) in dichloromethane (DCM) at 0°C to room temperature (6 hours), followed by (ii) reduction with Fe powder in a refluxing ethanol/water/acetic acid mixture (1 hour). Yield optimization requires strict temperature control during fluorination to minimize side reactions and excess Fe powder to ensure complete nitro-group reduction. Impurities like unreacted intermediates can be minimized via column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer : Key methods include:

- NMR Spectroscopy : and NMR to confirm fluorine incorporation and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for ).

- HPLC : Purity assessment using reverse-phase columns with UV detection (λ = 254 nm).

- Refractive Index/Boiling Point : Cross-referenced with literature values (e.g., boiling point ~207–208°C for analogous fluorinated anilines) .

Q. How should this compound be stored to maintain stability?

- Answer : Store in a dark, inert atmosphere (e.g., argon) at –20°C to prevent photodegradation and oxidation. Liquid samples should be sealed under vacuum or nitrogen to avoid moisture absorption, which can hydrolyze the fluoroethyl group. Stability tests via periodic HPLC analysis are recommended .

Advanced Research Questions

Q. How can this compound be utilized in designing -labeled probes for PET imaging?

- Answer : The fluoroethyl group serves as a precursor for radiolabeling via nucleophilic substitution. For example, in PET tracer synthesis, this compound is coupled with bioactive moieties (e.g., kinase inhibitors) through HBTU-mediated amidation. Challenges include ensuring radiochemical purity >95% via semi-preparative HPLC and addressing isotopic dilution effects during / exchange .

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Answer : Discrepancies between expected and observed NMR/IR data often arise from rotational isomerism or solvent effects. For example, NMR splitting may indicate conformational flexibility in the fluoroethyl chain. Computational modeling (DFT) or variable-temperature NMR can clarify structural ambiguities. Cross-validation with X-ray crystallography is advised for solid-state confirmation .

Q. What methodologies assess the thermodynamic stability of this compound under varying pH and temperature conditions?

- Answer : Accelerated stability studies using:

- Thermogravimetric Analysis (TGA) : Quantifies decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and exothermic degradation.

- pH-Dependent Hydrolysis Studies : Monitor fluoroethyl group hydrolysis via LC-MS in buffers (pH 1–13). Results show instability in acidic conditions (pH < 3), necessitating neutral buffers for biological assays .

Methodological Notes

- Synthesis Optimization : Reagent purity (e.g., DAST activity) and solvent dryness are critical for reproducibility .

- Data Validation : Always compare experimental results with literature values for analogous fluorinated compounds to identify outliers .

- Safety Protocols : Use fluorinated anilines in fume hoods due to potential volatility and toxicity; consult SDS for PPE requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.